3-(3-Fluoropyrrolidin-3-yl)pyridine
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Overview
Description
3-(3-Fluoropyrrolidin-3-yl)pyridine is a fluorinated heterocyclic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of both a fluoropyrrolidine and a pyridine ring in its structure imparts distinct electronic and steric characteristics, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-bromo-2-nitropyridine with a fluorinating agent such as Bu4N+F− in DMF at 20°C to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the pyrrolidine ring.
Industrial Production Methods
Industrial production of fluorinated pyridines, including 3-(3-Fluoropyrrolidin-3-yl)pyridine, often involves large-scale fluorination reactions using reagents like AlF3 and CuF2 at high temperatures (450–500°C) . These methods are optimized for high yield and purity, ensuring the compound is suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoropyrrolidin-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can be performed to modify the pyridine ring or the fluoropyrrolidine moiety.
Substitution: The fluorine atom in the pyrrolidine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups into the pyrrolidine ring.
Scientific Research Applications
3-(3-Fluoropyrrolidin-3-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Fluorinated compounds are often explored for their potential therapeutic properties, and this compound is no exception.
Mechanism of Action
The mechanism of action of 3-(3-Fluoropyrrolidin-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyrrolidine ring can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. This can result in modulation of biological pathways, making the compound useful for drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 3-Fluoropyrrolidine
Uniqueness
3-(3-Fluoropyrrolidin-3-yl)pyridine stands out due to the combination of the fluoropyrrolidine and pyridine rings, which imparts unique electronic and steric properties. This makes it more versatile and potentially more effective in various applications compared to its simpler analogs .
Properties
IUPAC Name |
3-(3-fluoropyrrolidin-3-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2/c10-9(3-5-12-7-9)8-2-1-4-11-6-8/h1-2,4,6,12H,3,5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWRTUTUNBOPOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=CN=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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